![molecular formula C22H19N3O2S2 B3011561 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 863594-53-0](/img/structure/B3011561.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential inhibitors for various receptors and enzymes, such as estrogen receptor ligands , Y5 adenosine receptors , and PI3K .
Mode of Action
Similar compounds have been shown to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . This suggests that the compound may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to be involved in a wide range of biological processes, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Similar compounds have been reported to have moderate good pharmacokinetic properties . This suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.
Result of Action
Similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities . This suggests that the compound may have a wide range of effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s interaction with PI3K suggests its potential role in biochemical reactions related to these cellular processes.
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against PI3K . By inhibiting PI3K, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, PI3K plays a crucial role in the PI3K/Akt signaling pathway, which is involved in cell cycle progression, apoptosis, and cell growth. Therefore, the compound’s inhibition of PI3K could potentially affect these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a potent PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . This inhibition disrupts the activation of downstream signaling pathways, leading to changes in cellular functions.
Propiedades
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h3,6-14,25H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTOFXRXXNMSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
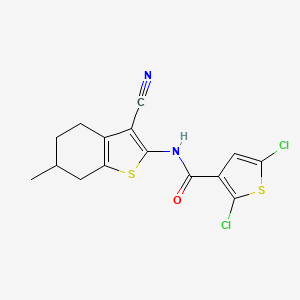
![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B3011481.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3011482.png)
![4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)
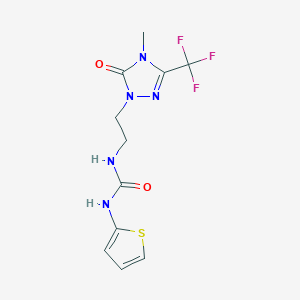
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)
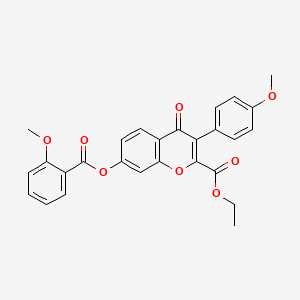
![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)
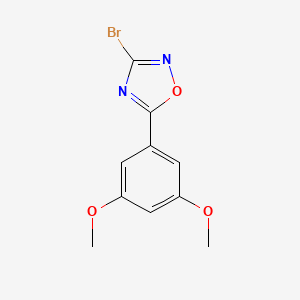
![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)
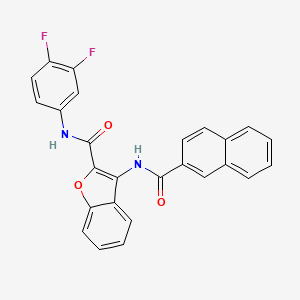
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)
